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Compound of Interest

Compound Name: Cadensin D

Cat. No.: B162241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

stereochemistry of Cadensin D, a naturally occurring xanthonolignoid. The information

presented herein is intended to serve as a foundational resource for researchers engaged in

natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties
Cadensin D is a complex xanthone derivative with the chemical formula C₂₅H₂₂O₉ and a

molecular weight of 466.44 g/mol .[1] Its systematic IUPAC name is (2R,3R)-3-(4-hydroxy-3,5-

dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1][2]dioxino[2,3-c]xanthen-7-one.

[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral

centers of the dihydrodioxin ring as R,R.

Table 1: Physicochemical Properties of Cadensin D
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Property Value Reference

Molecular Formula C₂₅H₂₂O₉ [1]

Molecular Weight 466.44 g/mol [1]

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-

dimethoxyphenyl)-2-

(hydroxymethyl)-5-methoxy-

2,3-dihydro-[1][2]dioxino[2,3-

c]xanthen-7-one

[1]

CAS Number 102349-35-9 [1]

Canonical SMILES

COC1=CC(=O)C2=C(O4)C=C(

OC)C=C2OC3C(O)C(OC4=C3

C=C1)C5=CC(OC)=C(O)C(OC

)=C5

[1]

InChI Key N/A

Appearance Yellow solid (predicted)

Spectroscopic Data for Structural Elucidation
The structural framework of Cadensin D has been elucidated through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of Cadensin D.

While a specific experimental dataset for Cadensin D is not publicly available in the searched

literature, Table 2 presents the expected chemical shift ranges for key functional groups based

on the known structure and data from related xanthonolignoid compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Cadensin D
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Atom Position
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Xanthone Core

Aromatic Protons 6.5 - 8.0 90 - 165

Carbonyl Carbon (C-7) - > 180

Methoxy Group (-OCH₃) 3.8 - 4.2 55 - 65

Dihydrodioxin Ring

H-2 4.0 - 5.0 70 - 85

H-3 4.0 - 5.0 70 - 85

Hydroxymethyl (-CH₂OH) 3.5 - 4.5 60 - 70

Syringyl Moiety

Aromatic Protons 6.5 - 7.0 100 - 110

Methoxy Groups (-OCH₃) 3.7 - 4.0 55 - 60

Phenolic Hydroxyl (-OH) 8.0 - 10.0 -

Note: These are predicted ranges and actual experimental values may vary depending on the

solvent and other experimental conditions.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition

of Cadensin D. The expected exact mass can be calculated from its molecular formula.

Table 3: Predicted Mass Spectrometry Data for Cadensin D
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Ionization Mode Adduct
Calculated Exact Mass
(m/z)

ESI+ [M+H]⁺ 467.1337

ESI+ [M+Na]⁺ 489.1156

ESI- [M-H]⁻ 465.1191

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of Cadensin D are crucial

for reproducibility. The following sections outline the general procedures that would be

employed.

Isolation of Cadensin D
Cadensin D has been reported to be isolated from various plant sources, including

Psorospermum febrifugum and Hypericum canariense. A general workflow for its isolation is

depicted below.
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Plant Material (e.g., Psorospermum febrifugum)

Solvent Extraction (e.g., Methanol)

Solvent Partitioning

Column Chromatography (Silica Gel)

Preparative HPLC

Pure Cadensin D

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Cadensin D.

Protocol:

Extraction: Dried and powdered plant material is exhaustively extracted with a suitable

solvent such as methanol or ethanol at room temperature.

Solvent Partitioning: The crude extract is concentrated and then partitioned between

immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to

fractionate the components based on their polarity.
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Column Chromatography: The ethyl acetate fraction, which is expected to contain

xanthones, is subjected to column chromatography on silica gel, eluting with a gradient of

solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing

Cadensin D are further purified by preparative HPLC on a C18 column to yield the pure

compound.

Structure Elucidation
The definitive structure of the isolated compound is determined using a suite of spectroscopic

and spectrometric techniques.

Pure Cadensin D

NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Mass Spectrometry (HR-ESI-MS) Infrared (IR) Spectroscopy UV-Vis Spectroscopy

Structure Elucidation

Click to download full resolution via product page

Figure 2. Spectroscopic techniques for structure elucidation.

Protocols:

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR

experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity

of protons and carbons.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

is used to determine the exact mass and elemental composition of the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the presence of key

functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained to analyze the chromophoric system

of the xanthone core.

Stereochemical Determination
The relative and absolute stereochemistry of Cadensin D is determined using a combination of

techniques.

NMR Coupling Constants (J-values)

Stereochemical Assignment (2R, 3R)

NOESY/ROESY Experiments Single-Crystal X-ray Diffraction Electronic Circular Dichroism (ECD)

Click to download full resolution via product page

Figure 3. Methods for stereochemical determination.

Protocols:

NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) in the ¹H NMR

spectrum can provide information about the relative stereochemistry of the substituents on

the dihydrodioxin ring. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY)

can reveal through-space proximities of protons, further aiding in the assignment of relative

stereochemistry.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the

absolute stereochemistry. It requires the growth of a suitable single crystal of the compound.

Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy,

often in conjunction with quantum chemical calculations, can be used to determine the

absolute configuration.
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Potential Biological Signaling
While specific signaling pathways for Cadensin D have not been extensively elucidated,

xanthones as a class are known to exhibit a range of biological activities, including anticancer

and anti-inflammatory effects. These activities are often mediated through the modulation of

key cellular signaling pathways. Based on the activities of related compounds, a hypothetical

signaling pathway that could be influenced by Cadensin D is presented below. This serves as

a conceptual framework for future research.

Cellular Stress

Signaling Cascades

Cellular Response

Cadensin D

MAPK Pathway (e.g., JNK, p38)

Modulation

NF-κB Pathway

Inhibition

PI3K/AKT Pathway

Inhibition

Apoptosis Inflammation ↓ Cell Proliferation ↓

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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